

An In-depth Technical Guide to 7-Bromo-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 7-bromo-1H-indole-3-carbaldehyde

Cat. No.: B111221

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-bromo-1H-indole-3-carbaldehyde** (CAS No. 115666-21-2), a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, a reliable synthesis protocol, reactivity, and potential applications, with a focus on providing practical information for laboratory use.

Physicochemical and Spectroscopic Data

While experimental spectroscopic data for **7-bromo-1H-indole-3-carbaldehyde** is not readily available in the public domain, the following tables summarize its known physicochemical properties and predicted NMR data based on analogous compounds.

Table 1: Physicochemical Properties of **7-Bromo-1H-indole-3-carbaldehyde**

Property	Value	Source
CAS Number	115666-21-2	[1]
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Appearance	Expected to be a solid	-
Melting Point	Data not available. For reference, the melting point of the isomeric 6-bromo-1H-indole-3-carbaldehyde is 202-203 °C.	-
Boiling Point	Data not available	-
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water.	[2]

Table 2: Predicted Spectroscopic Data for **7-Bromo-1H-indole-3-carbaldehyde**

Note: The following NMR data is predicted based on known spectra of similar indole-3-carbaldehyde derivatives. Experimental verification is recommended.

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Protons
Aldehyde Proton	~9.9 - 10.1	Singlet	1H
Indole NH	~12.0 - 12.5	Broad Singlet	1H
Aromatic Protons	~7.0 - 8.5	Multiplets	4H

¹³ C NMR (Predicted)	Chemical Shift (ppm)
Aldehyde Carbonyl	~185
Aromatic Carbons	~110 - 140
C-Br Carbon	~115

Synthesis of 7-Bromo-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring. The following is a detailed experimental protocol for the synthesis of **7-bromo-1H-indole-3-carbaldehyde** starting from 7-bromo-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Bromo-1H-indole

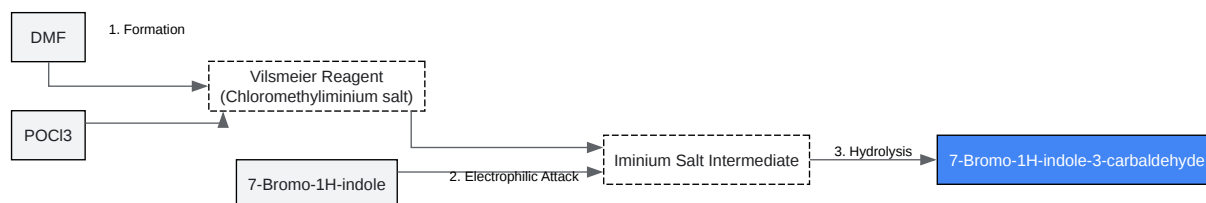
Materials:

- 7-Bromo-1H-indole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
- Ice
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Dropping funnel

- Magnetic stirrer
- Ice bath

Procedure:

- Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with continuous stirring. The Vilsmeier reagent, a chloromethyliminium salt, will form in situ. Maintain the temperature below 10 °C during the addition.
- Reaction with 7-Bromo-1H-indole: Dissolve 7-bromo-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic. A precipitate of the crude product should form.
- Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure **7-bromo-1H-indole-3-carbaldehyde**. Dry the purified product under vacuum.



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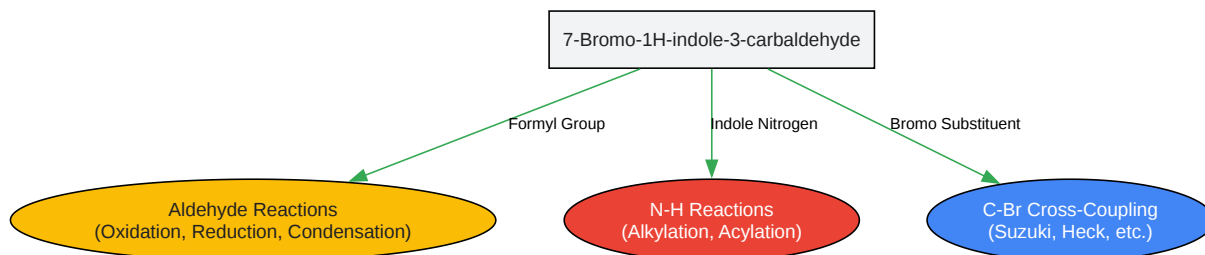
Caption: Synthesis of **7-bromo-1H-indole-3-carbaldehyde** via the Vilsmeier-Haack reaction.

Reactivity and Potential Applications

7-Bromo-1H-indole-3-carbaldehyde is a versatile intermediate due to the presence of three reactive sites: the aldehyde group, the indole NH group, and the C-Br bond on the benzene ring.

Reactivity:

- **Aldehyde Group:** The formyl group can undergo various classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds to form Schiff bases, chalcones, and other derivatives.^[2]
- **Indole N-H:** The nitrogen atom can be alkylated or acylated to introduce further diversity.
- **C-Br Bond:** The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 7-position of the indole core.



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References

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